4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine
CAS No.:
Cat. No.: VC13564613
Molecular Formula: C9H14F3N
Molecular Weight: 193.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14F3N |
|---|---|
| Molecular Weight | 193.21 g/mol |
| IUPAC Name | 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine |
| Standard InChI | InChI=1S/C9H14F3N/c10-9(11,12)7-1-4-8(13,5-2-7)6-3-7/h1-6,13H2 |
| Standard InChI Key | FZWZAQABIOOSTK-UHFFFAOYSA-N |
| SMILES | C1CC2(CCC1(CC2)C(F)(F)F)N |
| Canonical SMILES | C1CC2(CCC1(CC2)C(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
Basic Molecular Characteristics
4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine (CAS 135908-49-5) is defined by the molecular formula C₉H₁₄F₃N and a molecular weight of 193.21 g/mol . The compound features a bicyclo[2.2.2]octane scaffold—a rigid, three-dimensional structure comprising two fused cyclohexane rings—with a trifluoromethyl (-CF₃) group at the 4-position and an amine (-NH₂) group at the 1-position .
Table 1: Fundamental Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 135908-49-5 | |
| Molecular Formula | C₉H₁₄F₃N | |
| Molecular Weight | 193.21 g/mol | |
| SMILES | C1CC2(CCC1(CC2)C(F)(F)F)N | |
| InChIKey | FZWZAQABIOOSTK-UHFFFAOYSA-N |
The bicyclic framework imparts steric rigidity, while the electron-withdrawing -CF₃ group influences electronic distribution, enhancing stability and directing reactivity in substitution reactions .
Synthesis and Production Methods
Laboratory-Scale Synthesis
While detailed synthetic protocols remain proprietary, general routes involve functionalizing bicyclo[2.2.2]octane precursors. One approach introduces the trifluoromethyl group via radical trifluoromethylation or nucleophilic substitution using reagents like TMSCF₃. Subsequent amination at the 1-position is achieved through Hofmann or Curtius rearrangements .
Industrial Manufacturing
Industrial production prioritizes scalability and cost-efficiency. Continuous flow reactors are employed to optimize reaction parameters (e.g., temperature, residence time), improving yields compared to batch processes. Catalytic systems using transition metals (e.g., palladium) may facilitate selective functionalization, though specifics remain undisclosed .
Chemical Properties and Reactivity
Physicochemical Profile
Data on physical properties such as melting point, boiling point, and density are currently unavailable . Computational models predict a logP value of ~2.45, indicating moderate lipophilicity suitable for penetrating biological membranes .
Reaction Pathways
The compound participates in three primary reactions:
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Amine Functionalization: The primary amine undergoes acylation, alkylation, or condensation to form secondary amines, imines, or amides.
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Electrophilic Substitution: The -CF₃ group directs electrophiles to meta/para positions on the bicyclic framework .
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Ring-Opening Reactions: Under strong acidic or basic conditions, strain in the bicyclic system may lead to ring cleavage, though this is rarely exploited .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive molecules. Its rigidity mimics natural product scaffolds, enabling drug candidates with improved target binding and metabolic stability. For example, derivatives are investigated as neuromodulators due to their ability to cross the blood-brain barrier .
Materials Science
In polymer chemistry, the bicyclic structure enhances thermal stability in epoxy resins and polyamides . The -CF₃ group contributes to hydrophobicity, making it valuable in water-repellent coatings.
Table 2: Key Applications
| Application | Role of Compound | Reference |
|---|---|---|
| Drug Discovery | Scaffold for CNS agents | |
| Polymer Additives | Thermal stabilizer | |
| Surface Coatings | Hydrophobicity enhancer |
Related Compounds and Derivatives
Hydrochloride Salt
The hydrochloride derivative (C₉H₁₅ClF₃N, MW 229.67 g/mol) is preferred in reactions requiring improved solubility in polar solvents .
N-Methyl Derivative
N-Methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride (CAS 2825007-98-3) introduces a methyl group to the amine, altering pharmacokinetic properties for enhanced bioavailability .
Recent Research and Future Directions
Catalytic Applications
Recent studies explore its use as a ligand in asymmetric catalysis. The bicyclic structure’s chirality facilitates enantioselective synthesis of pharmaceuticals .
Environmental Impact
Ongoing work assesses biodegradation pathways, given the persistence of -CF₃ groups in ecosystems .
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